molecular formula C28H26N6O3 B13430323 N6-AcryloylIbrutinib

N6-AcryloylIbrutinib

Cat. No.: B13430323
M. Wt: 494.5 g/mol
InChI Key: MEPHIAOJXIXZOG-HXUWFJFHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextualization within Bruton's Tyrosine Kinase Inhibitor Landscape

Bruton's Tyrosine Kinase (BTK) is a crucial enzyme in B-cell receptor signaling pathways, making it a prime target for therapeutic intervention in various B-cell malignancies and autoimmune diseases. canadianhematologytoday.comfrontiersin.orgpharmacytimes.com The development of BTK inhibitors has revolutionized the treatment of these conditions. canadianhematologytoday.com Ibrutinib (B1684441) was the first-in-class, highly effective BTK inhibitor to gain FDA approval, setting a benchmark in the field. frontiersin.orgpharmacytimes.com

Ibrutinib and many of its successors are covalent inhibitors, meaning they form a permanent, irreversible bond with their target protein. canadianhematologytoday.com This is achieved through a reactive acrylamide (B121943) group that targets a specific cysteine residue (Cys481) in the active site of BTK. canadianhematologytoday.comacs.org The landscape of BTK inhibitors is diverse, with second-generation inhibitors like acalabrutinib (B560132) and zanubrutinib (B611923) designed for greater selectivity to minimize off-target effects. canadianhematologytoday.com Additionally, non-covalent inhibitors are being developed to overcome resistance mechanisms, such as mutations at the Cys481 binding site. pharmacytimes.comacs.org

Origins and Significance of N6-Acryloylibrutinib as a Research Compound

This compound is identified as a derivative and a known impurity of Ibrutinib. synzeal.compharmaffiliates.com Its chemical name is (R)-N-(1-(1-acryloylpiperidin-3-yl)-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)acrylamide. chemicea.com The "N6" in its name refers to the attachment of an acryloyl group to the nitrogen atom at position 6 of the pyrazolopyrimidine core of the Ibrutinib molecule. This is distinct from Ibrutinib itself, where the N6 position holds an amino group.

The significance of this compound in a research context lies primarily in its role as an analytical reference standard. synzeal.com It is used for method development and validation in quality control applications during the production of Ibrutinib. synzeal.com Furthermore, the study of such derivatives helps in understanding the structure-activity relationships of BTK inhibitors and can inform the design of novel probes and inhibitors with different properties. The synthesis and study of various Ibrutinib derivatives, including those with modifications at the acrylamide group or other parts of the molecule, are ongoing areas of research to create compounds with altered potency, selectivity, or to serve as research tools like fluorescent probes. rsc.orgresearchgate.netresearchgate.net

Scope and Research Imperatives

The primary research imperative for this compound is its use in analytical chemistry to ensure the purity and quality of Ibrutinib. As a "diamide impurity," its presence and quantity in formulations of Ibrutinib need to be carefully monitored. synzeal.com

Beyond this, the existence of such a compound underscores the broader research goal of exploring the chemical space around highly successful drugs like Ibrutinib. The creation and characterization of derivatives are fundamental to:

Developing Chemical Probes: Modified versions of inhibitors are often used to create probes (e.g., fluorescent or biotinylated) to study the target protein's dynamics and interactions within a cellular environment. rsc.orgresearchgate.net

Understanding Resistance: Studying how modifications to the inhibitor structure affect binding to both wild-type and mutant forms of a kinase can provide insights into drug resistance mechanisms. acs.org

Improving Drug Properties: While not the primary role of an impurity standard, the knowledge gained from synthesizing and testing derivatives can lead to the development of next-generation drugs with improved efficacy or safety profiles. nih.gov

Table 1: Chemical Properties of this compound

Property Value Source
CAS Number 2031255-27-1 synzeal.compharmaffiliates.compharmaceresearch.como2hdiscovery.colgcstandards.com
Molecular Formula C₂₈H₂₆N₆O₃ pharmaffiliates.compharmaceresearch.como2hdiscovery.colgcstandards.com
Molecular Weight 494.544 g/mol lgcstandards.com
IUPAC Name N-[3-(4-phenoxyphenyl)-1-[(3R)-1-prop-2-enoylpiperidin-3-yl]pyrazolo[3,4-d]pyrimidin-4-yl]prop-2-enamide lgcstandards.com
Synonym Ibrutinib Diamide Impurity synzeal.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C28H26N6O3

Molecular Weight

494.5 g/mol

IUPAC Name

N-[3-(4-phenoxyphenyl)-1-[(3R)-1-prop-2-enoylpiperidin-3-yl]pyrazolo[3,4-d]pyrimidin-4-yl]prop-2-enamide

InChI

InChI=1S/C28H26N6O3/c1-3-23(35)31-27-25-26(19-12-14-22(15-13-19)37-21-10-6-5-7-11-21)32-34(28(25)30-18-29-27)20-9-8-16-33(17-20)24(36)4-2/h3-7,10-15,18,20H,1-2,8-9,16-17H2,(H,29,30,31,35)/t20-/m1/s1

InChI Key

MEPHIAOJXIXZOG-HXUWFJFHSA-N

Isomeric SMILES

C=CC(=O)NC1=C2C(=NN(C2=NC=N1)[C@@H]3CCCN(C3)C(=O)C=C)C4=CC=C(C=C4)OC5=CC=CC=C5

Canonical SMILES

C=CC(=O)NC1=C2C(=NN(C2=NC=N1)C3CCCN(C3)C(=O)C=C)C4=CC=C(C=C4)OC5=CC=CC=C5

Origin of Product

United States

Chemical Synthesis and Derivatization Strategies for N6 Acryloylibrutinib

Retrosynthetic Analysis and Key Synthetic Transformations

The synthesis of N6-Acryloylibrutinib, like its parent compound ibrutinib (B1684441), can be approached through several routes, often starting from simpler, commercially available materials. A common retrosynthetic strategy involves a few key disconnections. The most apparent disconnection is the amide bond of the N6-acryloyl group, which points to a precursor amine on the pyrazolo[3,4-d]pyrimidine ring and an activated acrylic acid derivative. acs.orggoogle.com

Further deconstruction of the main scaffold reveals key intermediates. The bond between the pyrazolopyrimidine core and the (R)-piperidin-3-yl group is often formed via an N-alkylation reaction, such as a Mitsunobu reaction, using a protected 3-hydroxypiperidine. acs.orgresearchgate.net The phenoxyphenyl group is typically introduced onto the pyrazole (B372694) ring using a Suzuki coupling reaction, a powerful cross-coupling method that joins the heterocyclic core with a phenoxyphenyl boronic acid. google.comacs.orgresearchgate.net

Key synthetic transformations in the forward synthesis include:

Pyrazole and Pyrimidine (B1678525) Ring Formation: Building the central pyrazolo[3,4-d]pyrimidine core is a foundational step. This can be achieved through various cyclization strategies, for instance, by reacting a substituted pyrazole with reagents like formamide (B127407) to construct the adjacent pyrimidine ring. google.comgoogle.com

Suzuki Coupling: This palladium-catalyzed reaction is crucial for attaching the 4-phenoxyphenyl group to the C3 position of the pyrazolo[3,4-d]pyrimidine core. acs.orgresearchgate.net

Mitsunobu Reaction: This reaction is often employed to create the N-N bond, linking the pyrazole nitrogen to the chiral piperidine (B6355638) ring. acs.orgresearchgate.net

Protecting Group Manipulation: The use of protecting groups, such as the tert-butyloxycarbonyl (Boc) group for the piperidine nitrogen, is essential to prevent side reactions. This is followed by a deprotection step, often using an acid like trifluoroacetic acid (TFA), to free the amine for the final acylation. acs.org

Acylation: The final step involves the formation of an amide bond to introduce the acryloyl group at the N6 position. acs.orggoogle.com

Methodologies for Acryloyl Group Introduction

The introduction of the acryloyl group is the defining step in the synthesis of this compound. This functional group is an electrophilic "warhead" capable of forming a covalent bond. nih.gov The most common method for this transformation is the acylation of the corresponding N6-amino precursor with acryloyl chloride. acs.orggoogle.com This reaction is typically performed in an aprotic solvent like dichloromethane (B109758) (DCM) in the presence of a non-nucleophilic base, such as diisopropylethylamine (DIPEA), to neutralize the HCl generated during the reaction. google.com

Alternative methods involve the use of coupling reagents more commonly associated with peptide synthesis. For example, acrylic acid can be activated using reagents like dicyclohexylcarbodiimide (B1669883) (DCC) with 4-dimethylaminopyridine (B28879) (DMAP) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with N-hydroxysuccinimide (NHS) to form an active ester, which then reacts with the amine. nih.govchemrxiv.org

Reagent CombinationBase / AdditiveSolventPurpose
Acryloyl ChlorideDiisopropylethylamine (DIPEA)Dichloromethane (DCM)Direct acylation of the amine. google.com
Acrylic Acid / HATUDiisopropylethylamine (DIPEA)N,N-Dimethylformamide (DMF)Amide coupling via activated acid. chemrxiv.org
Acrylic Acid / DCC4-Dimethylaminopyridine (DMAP)Dichloromethane (DCM)Amide coupling via activated acid. nih.gov

Characterization of Synthetic Intermediates and Final Product Purity

Ensuring the identity and purity of synthetic intermediates and the final this compound product is critical. A suite of analytical techniques is used for this purpose.

High-Performance Liquid Chromatography (HPLC) is a primary tool for assessing the purity of the final compound and reaction intermediates. nih.govnih.gov Gradient elution on a reversed-phase column allows for the separation of the target compound from any starting materials, byproducts, or other impurities. nih.gov

Mass Spectrometry (MS) , often coupled with HPLC (LC-MS), provides the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can confirm the elemental composition by providing a highly accurate mass. mdpi.comwiley.com

Nuclear Magnetic Resonance (NMR) Spectroscopy is indispensable for structural elucidation. mdpi.comscielo.br

¹H NMR: Provides information on the proton environment. For this compound, the characteristic vinyl protons of the newly introduced acryloyl group would appear as distinct signals, confirming the success of the final acylation step.

¹³C NMR: Reveals the carbon skeleton of the molecule.

Analytical TechniquePurposeExpected Result for this compound
HPLCPurity assessmentA single major peak, indicating high purity (e.g., >95%). nih.gov
LC-MS/HRMSMolecular weight and formula confirmationDetection of the correct molecular ion peak for C₂₈H₂₆N₆O₃ (Expected M.W. 494.5 g/mol ). chromatoscientific.com
¹H NMRStructural confirmation of proton frameworkAppearance of signals for the acryloyl vinyl protons.
¹³C NMRStructural confirmation of carbon frameworkAppearance of signals for the acryloyl carbonyl and vinyl carbons.

Design Principles for Analogues and Derivatives

The design of analogues based on the this compound structure is driven by the desire to modulate potency, selectivity, and other pharmacological properties. mdpi.com This is achieved by systematically modifying different parts of the molecule, a process guided by structure-activity relationship (SAR) studies. mdpi.comnih.gov

Modifications of the Covalent Warhead: The acrylamide (B121943) moiety is a Michael acceptor that covalently binds to a cysteine residue (Cys481) in the BTK active site. nih.govmdpi.com Its reactivity can be tuned. For example, α-substituted methacrylamides have been explored as a different class of electrophiles. researchgate.net Replacing the acryloyl group with a less reactive saturated propionyl group has been shown to eliminate BTK inhibitory activity, confirming the critical role of the electrophilic warhead. nih.gov

Alterations to the Core Scaffold and Linkers: The pyrazolo[3,4-d]pyrimidine core acts as a hinge-binder. rsc.orgnih.gov Analogues have been designed by replacing this core with other heterocyclic systems, such as pyrimidopyrrolizine or diphenylthiazole, to explore different binding interactions. nih.govnih.gov The linker connecting the core to the solvent-exposed region can also be modified. For instance, replacing the piperazine (B1678402) linker in some kinase inhibitors with a tetrahydroisoquinoline has led to improved potency. mdpi.com

Molecular Mechanism of Action of N6 Acryloylibrutinib

Biochemical Characterization of Target Engagement: Bruton's Tyrosine Kinase

N6-Acryloylibrutinib, like ibrutinib (B1684441), is a potent inhibitor of Bruton's Tyrosine Kinase (BTK). daicelpharmastandards.comnih.gov BTK is a non-receptor tyrosine kinase that plays a crucial role in B-cell receptor (BCR) signaling, which is essential for B-cell proliferation, differentiation, and survival. fda.gov The primary mechanism of inhibition involves the formation of a covalent bond with a specific cysteine residue (Cys-481) located within the active site of the BTK enzyme. daicelpharmastandards.comnih.govnih.gov This irreversible binding event effectively blocks the kinase's ability to phosphorylate its substrates, thereby abrogating downstream signaling.

The engagement of BTK by covalent inhibitors can be characterized using various biochemical and cellular assays. For instance, bioluminescence resonance energy transfer (BRET) assays are employed to measure target occupancy within living cells, providing a bridge between biochemical affinity and cellular functional outcomes. nih.gov While specific IC50 values for this compound are not widely published, the inhibitory activity of its parent compound, ibrutinib, is well-documented, with an IC50 of 0.46 nM in in vitro kinase assays. nih.gov The structural similarity suggests that this compound would also exhibit potent inhibitory activity against BTK.

Kinetic and Thermodynamic Aspects of Ligand-Target Interactions

The interaction between this compound and BTK is best described by the kinetics of irreversible inhibition. Rather than a simple equilibrium binding constant (Kd), the potency of such inhibitors is more accurately expressed by the inactivation rate constant (kinact) and the initial binding affinity (Ki). The ratio, kinact/Ki, represents the inactivation efficiency of the inhibitor.

For clinically relevant BTK inhibitors, these kinetic parameters are crucial for understanding their duration of action and selectivity. researchgate.net For example, a detailed comparison of different BTK inhibitors revealed distinct inactivation efficiencies against BTK and various off-target kinases. researchgate.net While specific thermodynamic data for this compound are not available, the covalent binding event is, by its nature, a highly favorable and essentially irreversible reaction under physiological conditions, leading to a profound and sustained inhibition of the target enzyme.

Table 1: Comparative Inactivation Efficiency of BTK Inhibitors Against BTK (Note: Data for this compound is not available; values for other inhibitors are provided for context.)

Compoundkinact/Ki (M-1s-1) for BTKSource
Tirabrutinib2.4 ± 0.6 × 104 researchgate.net
IbrutinibData not specified in source researchgate.net
Acalabrutinib (B560132)Data not specified in source researchgate.net
SpebrutinibData not specified in source researchgate.net

Analysis of Covalent Binding Mechanisms

The covalent binding of this compound to BTK's Cys-481 residue proceeds via a Michael addition reaction. The acrylamide (B121943) group on the inhibitor acts as a Michael acceptor, and the nucleophilic thiol group of the cysteine residue acts as the Michael donor. Quantum mechanics/molecular mechanics (QM/MM) simulations performed on ibrutinib have elucidated the most probable reaction pathway. sigmaaldrich.com

The proposed mechanism involves three main steps:

An initial proton transfer from the thiol group of Cys-481 to the carbonyl oxygen of the acrylamide warhead. sigmaaldrich.com

Subsequent formation of the sulfur-carbon (S-C) covalent bond, resulting in an enol intermediate. sigmaaldrich.com

A rate-determining, solvent-assisted tautomerization to form the final, stable keto adduct, which represents the inactivated BTK-inhibitor complex. nih.govsigmaaldrich.com

This detailed mechanistic understanding underscores the chemical reactivity inherent in the acryloyl functional group, which is the defining structural feature for the covalent inhibitory action of this compound.

Investigation of Potential Off-Target Interactions and Selectivity Profiling

A critical aspect of any kinase inhibitor's profile is its selectivity—its propensity to bind to the intended target versus other kinases in the human kinome. nih.gov Off-target inhibition can lead to unintended biological effects. researchgate.net The selectivity of BTK inhibitors can be assessed by screening them against a large panel of kinases and comparing their inactivation efficiencies or IC50 values. researchgate.netnih.gov

For ibrutinib, it is known to inhibit other kinases that possess a cysteine residue in a homologous position to Cys-481 in BTK, such as BMX, TEC, and BLK. nih.gov Given that this compound shares the same covalent binding mechanism, it is highly probable that it would exhibit a similar pattern of off-target interactions. However, the additional acryloyl group could potentially alter its binding affinity and selectivity profile compared to the parent compound. Comprehensive selectivity profiling using kinase panels would be necessary to fully characterize the off-target landscape of this compound. Computational methods and cellular microarray assays are also employed to predict and identify potential off-target liabilities. criver.com

Table 2: Illustrative Kinase Selectivity Profile for Ibrutinib (Note: This table represents potential off-targets of covalent BTK inhibitors like Ibrutinib and, by extension, this compound. Specific data for this compound is not available.)

Kinase TargetIC50 (nM)ImplicationSource
BTK0.46Primary Target nih.gov
BLK0.52Potential Off-Target nih.gov
BMX/ETK0.76Potential Off-Target nih.gov
CSK<4Potential Off-Target nih.gov
FGR<4Potential Off-Target nih.gov
HCK<4Potential Off-Target nih.gov

Impact on Downstream Signaling Pathways and Cellular Processes

By irreversibly inhibiting BTK, this compound effectively decouples the B-cell receptor from its downstream signaling effectors. Activation of the BCR normally initiates a cascade involving SYK and BTK, which leads to the activation of key pathways such as PLCγ2, NF-κB, and the MAPK/ERK pathway. These pathways collectively promote B-cell survival, proliferation, and migration. daicelpharmastandards.comfda.gov

Inhibition of BTK by a covalent agent like this compound would be expected to block these processes. This leads to the inhibition of malignant B-cell proliferation and the induction of apoptosis. daicelpharmastandards.com Furthermore, by disrupting the signaling that controls cell adhesion and chemotaxis, BTK inhibition can alter the trafficking of B-cells, preventing them from lodging in supportive tissue microenvironments within lymph nodes and bone marrow. daicelpharmastandards.comnih.gov The ultimate cellular impact is the suppression of the B-cell malignancy that relies on the BCR signaling pathway for its continued growth and survival.

N6 Acryloylibrutinib As a Model Compound for Impurity Profiling in Pharmaceutical Sciences

Elucidation of Formation Pathways and Degradation Mechanisms

The presence of impurities in a drug substance can arise from various sources, including the synthetic route of the API, degradation of the drug product over time, and interactions between the API and excipients. N6-Acryloylibrutinib, also known as Ibrutinib (B1684441) Diamide Impurity, is a notable impurity associated with Ibrutinib. synzeal.com Its formation is chemically plausible under certain conditions.

The structure of this compound, formally named (R)-N-(1-(1-acryloylpiperidin-3-yl)-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)acrylamide, reveals the addition of a second acryloyl group. aquigenbio.com This suggests a potential formation pathway involving the reaction of Ibrutinib with residual acryloyl chloride or other reactive acryloyl species that may be present from the synthesis process. The pyrazolopyrimidine core of Ibrutinib possesses nucleophilic sites that could potentially react with such electrophilic reagents.

Degradation mechanisms leading to the formation of this compound or other impurities are also a key area of study. While specific degradation pathways for this compound are not extensively detailed in publicly available literature, general principles of drug degradation, such as hydrolysis, oxidation, and photolysis, are always considered. The presence of multiple reactive functional groups in the Ibrutinib molecule, including the acrylamide (B121943) moiety, makes it susceptible to various degradation pathways. The study of such pathways is crucial for defining appropriate storage conditions and shelf-life for the drug product.

Development of Analytical Methodologies for Detection and Quantification

The need to control impurities at trace levels necessitates the development of highly sensitive and selective analytical methods. ijpsjournal.com For this compound, as with many pharmaceutical impurities, the goal is to achieve low limits of detection (LOD) and quantification (LOQ). oiv.intich.org The International Council for Harmonisation (ICH) guidelines provide a framework for validating such analytical procedures, ensuring they are suitable for their intended purpose. ich.org

Several analytical techniques are employed for the detection and quantification of impurities like this compound. cdc.gov High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are the workhorses of pharmaceutical analysis, offering the necessary resolving power to separate the impurity from the main API and other related substances. ijpsjournal.com When coupled with sensitive detection methods, these chromatographic techniques can accurately quantify impurities even at very low concentrations.

The selection of the detection method is critical. While UV detection is common, its sensitivity may not always be sufficient for trace impurity analysis. ijpsjournal.com More advanced techniques, particularly those involving mass spectrometry, are often required.

Analytical Technique Purpose Key Considerations
High-Performance Liquid Chromatography (HPLC)Separation of this compound from Ibrutinib and other impurities.Column chemistry, mobile phase composition, and gradient optimization are crucial for achieving adequate resolution.
Ultra-High-Performance Liquid Chromatography (UHPLC)Faster and more efficient separations compared to HPLC.Higher pressure tolerance and smaller particle size columns lead to improved resolution and shorter run times. ijpsjournal.com
UV/Visible SpectroscopyDetection and quantification based on the absorbance of UV/Vis light.Wavelength selection is important for maximizing sensitivity and minimizing interference.
Mass Spectrometry (MS)Highly sensitive and specific detection and structural elucidation.Provides molecular weight information and fragmentation patterns for definitive identification. ijpsjournal.com

Chromatographic and Spectroscopic Approaches for Impurity Characterization

Characterization of an impurity involves confirming its chemical structure. This is a critical step in understanding its potential impact and in developing methods for its control. A combination of chromatographic and spectroscopic techniques is typically used for the comprehensive characterization of impurities like this compound. nih.govnih.gov

Liquid chromatography coupled with mass spectrometry (LC-MS) is a powerful tool for this purpose. ijpsjournal.commdpi.com LC separates the impurity from the bulk API, and the mass spectrometer provides information about its molecular weight and structure through fragmentation analysis. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, further aiding in the confirmation of the elemental composition of the impurity.

Nuclear Magnetic Resonance (NMR) spectroscopy is another indispensable technique for structural elucidation. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the connectivity of atoms in a molecule, allowing for the unambiguous determination of the impurity's structure.

The data obtained from these techniques are pieced together to build a complete picture of the impurity's identity.

Technique Information Provided Application to this compound
Liquid Chromatography-Mass Spectrometry (LC-MS)Molecular weight and fragmentation patterns. ijpsjournal.commdpi.comConfirms the molecular formula of C28H26N6O3 and provides structural fragments consistent with the proposed structure. aquigenbio.comchromatoscientific.com
High-Resolution Mass Spectrometry (HRMS)Highly accurate mass measurement.Provides strong evidence for the elemental composition of the impurity. ijpsjournal.com
Nuclear Magnetic Resonance (NMR) SpectroscopyDetailed information on the chemical structure and connectivity of atoms.Unambiguously confirms the position of the second acryloyl group and the overall structure of this compound.
Infrared (IR) SpectroscopyInformation about the functional groups present in the molecule.Can identify characteristic vibrations of the amide and other functional groups.

Implications for Reference Standard Development and Quality Control in Academic Settings

The availability of high-purity reference standards is a prerequisite for the accurate quantification of impurities. spirochem.com A reference standard is a highly purified compound that is used as a benchmark in analytical tests. bebpa.org For this compound, having a well-characterized reference standard is essential for the validation of analytical methods and for routine quality control testing. synzeal.comaquigenbio.com

The development of a reference standard involves several key steps:

Synthesis and Purification: The impurity must be synthesized, often through a dedicated synthetic route, and purified to a very high degree.

Comprehensive Characterization: The identity and purity of the reference standard must be rigorously confirmed using a battery of analytical techniques, including NMR, MS, and chromatography.

Stability Testing: The stability of the reference standard under various storage conditions must be assessed to ensure its integrity over time.

In academic settings, the study of impurities like this compound provides valuable training for students in the principles of pharmaceutical analysis and quality control. It offers practical experience in method development, validation, and structural elucidation, skills that are highly sought after in the pharmaceutical industry. The process of developing a reference standard, from synthesis to characterization, encapsulates many of the core competencies of medicinal and analytical chemistry. usp.orgcellandgene.com

The use of this compound as a model compound allows for the exploration of advanced analytical techniques and the development of robust quality control strategies, ultimately contributing to the broader understanding of drug purity and safety.

Structure Activity Relationship Sar and Structure Mechanism Relationship Smr of N6 Acryloylibrutinib

Elucidating the Role of the Acryloyl Moiety in Covalent Inhibition

The acryloyl moiety is a cornerstone of N6-AcryloylIbrutinib's mechanism of action, functioning as a "warhead" that forms a covalent bond with its target protein. chemrxiv.org This electrophilic group is designed to react with a nucleophilic residue, typically a cysteine, within the active site of the target kinase. nih.gov The reaction proceeds via a Michael addition, where the cysteine thiol attacks the β-carbon of the acryloyl group, leading to the formation of a stable, irreversible covalent bond. nih.gov

This covalent interaction offers several advantages over non-covalent inhibition. chemrxiv.org It can lead to a prolonged duration of action and a more complete and sustained target occupancy. targetmol.com The formation of a permanent bond means that the inhibition is not dependent on maintaining a high circulating concentration of the drug, as the target remains inhibited until it is degraded and new protein is synthesized. chemrxiv.org The acryloyl group's reactivity can be finely tuned through chemical modifications to optimize its selectivity and minimize off-target reactions, which is a critical aspect of designing safe and effective covalent inhibitors. researchgate.net

Comparative SAR Analysis with Ibrutinib (B1684441) and Related Covalent Modulators

A comparative analysis of this compound with its parent compound, ibrutinib, and other covalent modulators reveals key structural determinants for activity and selectivity. Ibrutinib itself is a potent covalent inhibitor of BTK, and its clinical success has spurred the development of numerous analogues and second-generation inhibitors. nih.gov

The primary difference between this compound and ibrutinib lies in the position of the acryloyl group. In ibrutinib, the acrylamide (B121943) warhead is attached to a piperidine (B6355638) ring, which is linked to the pyrazolopyrimidine core. In this compound, the acryloyl group is attached at the N6 position of the purine-like core. This seemingly subtle change can significantly impact the molecule's interaction with the target protein. The positioning of the warhead is crucial for optimal orientation within the active site to facilitate the covalent reaction with the target cysteine residue.

Structure-activity relationship (SAR) studies aim to understand how specific structural features of a molecule contribute to its biological activity. gardp.orgcollaborativedrug.com For covalent inhibitors like this compound and ibrutinib, the SAR is complex, involving both the non-covalent binding interactions of the "guidance system" (the part of the molecule that directs it to the correct target) and the reactivity of the covalent warhead. chemrxiv.org

CompoundWarhead PositionKey Structural Features
Ibrutinib Attached to piperidine ringPyrazolopyrimidine core, phenoxyphenyl group
This compound N6 position of the corePurine-like core, acryloyl group at N6
Zanubrutinib (B611923) Acrylamide on a piperidin-2-one ringMore selective BTK inhibitor with a distinct chemical scaffold

This table provides a simplified comparison of key structural features of selected covalent inhibitors.

Rational Design and Synthesis of this compound Analogues for SAR Probing

The rational design and synthesis of analogues are fundamental to exploring the structure-activity relationships of a lead compound like this compound. nih.gov By systematically modifying different parts of the molecule, researchers can probe the contributions of various structural elements to its biological activity.

For this compound, analogue synthesis could involve several strategies:

Modification of the Acryloyl Warhead: Altering the electrophilicity of the acryloyl group can modulate its reactivity. This can be achieved by introducing electron-donating or electron-withdrawing substituents near the double bond. The goal is to achieve a balance where the warhead is reactive enough to bind to the target cysteine but not so reactive that it engages in widespread off-target reactions.

Alterations to the Core Scaffold: The purine-like core of this compound is responsible for the initial non-covalent binding that positions the warhead correctly. Synthesizing analogues with different heterocyclic cores can explore other potential interactions within the ATP-binding pocket of the target kinase.

Variation of Substituents: Modifying the substituents on the core structure can impact solubility, cell permeability, and non-covalent interactions with the target protein. For instance, the synthesis of 6'-fluorinated aristeromycin (B1667592) analogues has demonstrated that the introduction of fluorine can enhance inhibitory activity against certain enzymes. nih.gov

The synthesis of such analogues often involves multi-step chemical processes. For example, the creation of N6-substituted adenine (B156593) derivatives can involve coupling reactions to attach various side chains to the N6 position of the purine (B94841) ring. rsc.org Similarly, the synthesis of PROTACs (Proteolysis Targeting Chimeras), which often incorporate covalent warheads, involves the amidation of a core structure to attach a linker. researchgate.net These synthetic efforts provide a library of compounds that can be tested to build a comprehensive SAR model.

Computational Chemistry and Molecular Dynamics Simulations for Binding Mode Prediction

Computational chemistry and molecular dynamics (MD) simulations are powerful tools for predicting and understanding the binding mode of inhibitors like this compound. researchgate.net These methods provide insights into the three-dimensional interactions between the inhibitor and its target protein at an atomic level.

Molecular Docking: This computational technique predicts the preferred orientation of a ligand when bound to a receptor. For this compound, docking studies can help visualize how the molecule fits into the ATP-binding pocket of its target kinase. It can predict key hydrogen bonds and hydrophobic interactions that contribute to the initial non-covalent binding. Furthermore, it can assess the proximity and orientation of the acryloyl warhead relative to the target cysteine residue, providing an initial assessment of the likelihood of a covalent reaction.

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the protein-ligand complex over time. This allows for the observation of conformational changes in both the protein and the inhibitor upon binding. For this compound, MD simulations can:

Assess the stability of the initial non-covalent binding pose predicted by docking.

Simulate the covalent bond formation process, providing insights into the reaction mechanism and potential energy barriers.

Help in understanding the structural basis of selectivity by comparing the binding dynamics in the target kinase versus off-target kinases.

Computational approaches, such as free energy perturbation (FEP) calculations, can also be used to predict the binding affinities of different analogues, guiding the rational design process by prioritizing the synthesis of compounds with the highest predicted potency. researchgate.net Quantum chemical studies can further be employed to analyze the electronic properties of the acryloyl warhead and its reactivity. mdpi.com

Exploring Structural Determinants of Selectivity and Potency

The selectivity and potency of this compound are determined by a combination of structural features that govern its interaction with the target kinase.

Potency is largely influenced by two factors: the affinity of the non-covalent binding and the efficiency of the covalent reaction.

Non-covalent Affinity: The "guidance system" of this compound must form a stable, high-affinity complex with the target protein. This is achieved through a network of hydrogen bonds, hydrophobic interactions, and van der Waals forces. The specific arrangement of functional groups on the purine-like core is critical for optimizing these interactions.

Covalent Reaction Efficiency: The intrinsic reactivity of the acryloyl warhead and its precise positioning relative to the target cysteine residue determine the rate of covalent bond formation. A more reactive warhead or a more favorable orientation will lead to higher potency.

Selectivity refers to the ability of this compound to inhibit its intended target while sparing other kinases and proteins in the cell. High selectivity is crucial for minimizing off-target effects. The structural determinants of selectivity include:

Unique Active Site Interactions: Selectivity can be achieved by exploiting differences in the amino acid sequences of the active sites of different kinases. If this compound forms specific interactions with residues that are unique to its target kinase, it will bind with higher affinity to that target.

Accessibility of the Cysteine Residue: The presence and accessibility of a cysteine residue at the appropriate position in the active site are critical for covalent inhibition. Kinases that lack a similarly positioned cysteine will not be susceptible to irreversible inhibition by this compound.

Conformational Dynamics: The flexibility of both the inhibitor and the protein can play a role in selectivity. Some inhibitors may only bind to a specific conformation of the target kinase, which may not be readily adopted by other kinases.

By systematically studying these structural determinants through a combination of chemical synthesis, biological testing, and computational modeling, it is possible to design next-generation covalent inhibitors with improved potency and selectivity profiles.

Advanced Applications of N6 Acryloylibrutinib in Chemical Biology

Development as a Chemical Probe for BTK Function in Cellular Systems

A primary application of N6-Acryloylibrutinib is as a chemical probe to investigate the function of Bruton's tyrosine kinase (BTK) within cellular environments. nih.gov BTK is a crucial non-receptor tyrosine kinase involved in B-cell receptor signaling, making it a key player in B-cell development, differentiation, and survival. nih.govmdpi.com Dysregulation of BTK signaling is implicated in various B-cell malignancies. nih.govnih.gov

This compound, by covalently binding to a cysteine residue (Cys481) in the active site of BTK, acts as a potent and irreversible inhibitor. haematologica.org This irreversible binding allows researchers to durably block BTK activity and observe the downstream consequences on cellular signaling pathways and functions. The acrylamide (B121943) moiety of this compound serves as the reactive "warhead" that forms a stable covalent bond with the thiol group of the cysteine residue. researchgate.net

The use of this compound as a chemical probe offers several advantages over its parent compound, ibrutinib (B1684441), in a research context. The ability to attach reporter tags, such as fluorophores or biotin, to the N6 position provides a means to visualize and track the probe within cells, confirming its engagement with BTK and allowing for the study of its subcellular localization. mdpi.com This functionalization turns a therapeutic agent into a powerful research tool for dissecting the intricate roles of BTK in both normal and pathological cellular processes.

Utility in Activity-Based Protein Profiling (ABPP) for Covalent Kinase Inhibitors

Activity-based protein profiling (ABPP) is a powerful chemoproteomic technique used to assess the functional state of enzymes directly in their native biological context. wikipedia.orgnih.gov This method utilizes chemical probes that covalently modify the active site of an enzyme, providing a direct readout of its catalytic activity. wikipedia.org this compound is well-suited for this application due to its covalent mechanism of action. researchgate.net

In the context of ABPP, this compound can be used to:

Profile the selectivity of covalent kinase inhibitors: By competing with other covalent inhibitors for binding to BTK and other kinases, this compound can help to determine the selectivity profile of novel drug candidates. nih.gov

Identify off-target effects: ABPP experiments can reveal unintended targets of covalent inhibitors, which is crucial for understanding potential side effects. researchgate.netnih.gov

Discover novel covalent binders: Modified versions of this compound can be used in broader screening efforts to identify other kinases or proteins that are susceptible to covalent modification by this class of compounds.

The general workflow for an ABPP experiment involving a probe like this compound typically involves treating cells or cell lysates with the probe, followed by lysis and analysis by techniques such as gel electrophoresis or mass spectrometry to identify the labeled proteins. nih.gov This allows for a global snapshot of the enzymes that are actively targeted by the probe. wikipedia.orgsioc-journal.cn

Strategies for Bioconjugation and Probe Functionalization

The N6 position of ibrutinib provides a strategic site for chemical modification without significantly compromising its binding affinity for BTK. This has enabled the development of various bioconjugation strategies to functionalize this compound for diverse applications. susupport.combionordika.no Bioconjugation involves the stable, covalent linking of two molecules, at least one of which is a biomolecule. wikipedia.org

Common strategies for the functionalization of this compound include the attachment of:

Reporter Tags:

Fluorophores: For visualizing the probe's localization within cells via fluorescence microscopy. mdpi.com

Biotin: For affinity purification of the probe-protein complex using streptavidin-coated beads, enabling target identification and validation. mdpi.com

Affinity Labels: These can be used to isolate and identify binding partners. nih.gov

Click Chemistry Handles: The introduction of an alkyne or azide (B81097) group allows for highly efficient and specific "click" reactions to attach a wide range of other molecules, such as imaging agents or drug delivery systems. bionordika.nobeilstein-journals.org

These functionalized probes are instrumental in creating "fully functionalized" small-molecule libraries that can be used in phenotypic screens to identify compounds with desired biological effects and subsequently identify their protein targets. nih.govnih.govchemrxiv.org

Table 1: Bioconjugation Strategies for Probe Functionalization

Functional Group Attached Purpose Common Techniques
Fluorophore Visualization and tracking Amide coupling, Click chemistry
Biotin Affinity purification Amide coupling, NHS-ester chemistry
Alkyne/Azide Bioorthogonal ligation Click chemistry (CuAAC, SPAAC)
Photoreactive group UV-induced crosslinking Diazirine or benzophenone (B1666685) chemistry

Potential as a Building Block in Proteolysis-Targeting Chimeras (PROTACs) and Other Degradation Tools

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. nih.govarvinas.com This technology offers a powerful alternative to traditional enzyme inhibition by eliminating the target protein entirely. biochempeg.comnjbio.com

This compound, or derivatives thereof, can serve as the "warhead" component of a PROTAC, providing the binding moiety for BTK. nih.govnih.gov The N6 position is an ideal attachment point for a linker that connects the ibrutinib scaffold to a ligand for an E3 ligase, such as Cereblon (CRBN) or Von Hippel-Lindau (VHL). nih.govnih.gov

The development of BTK-targeting PROTACs using an ibrutinib-based warhead has several potential advantages:

Overcoming Resistance: Some forms of resistance to ibrutinib arise from mutations in BTK that prevent covalent binding but may not abolish binding altogether. nih.govhaematologica.org A PROTAC could still recruit the mutated BTK for degradation.

Targeting Scaffolding Functions: BTK has non-catalytic scaffolding functions that are not affected by traditional inhibitors. nih.gov Degrading the entire protein would eliminate both its catalytic and scaffolding activities.

Improved Selectivity: PROTACs can sometimes exhibit greater selectivity for their target protein than the warhead alone, as the formation of a stable ternary complex (PROTAC-target-E3 ligase) is required for degradation. nih.govfrontiersin.org

The design of a successful PROTAC involves careful optimization of the warhead, the E3 ligase ligand, and the linker connecting them. mtoz-biolabs.comuni-kiel.de

Facilitating Target Deconvolution and Validation Studies

Target deconvolution is the process of identifying the specific molecular target(s) of a bioactive compound discovered through phenotypic screening. nuvisan.com Target validation, in turn, is the confirmation that modulating this target is responsible for the observed phenotype and has therapeutic potential. rapidnovor.comnih.govtechnologynetworks.comddtjournal.comnih.gov

This compound and its functionalized derivatives are invaluable tools for these processes. nih.govnih.govresearchgate.net Its covalent nature allows for the stable labeling of its targets. By attaching a reporter tag like biotin, researchers can use affinity purification coupled with mass spectrometry to pull down and identify the proteins that the compound binds to in a complex biological sample.

Key approaches for target deconvolution and validation using this compound-based probes include:

Affinity-Based Pull-Downs: A biotinylated version of the probe can be used to capture its binding partners from cell lysates. These partners can then be identified by mass spectrometry.

Competitive Profiling: The probe can be used in competition with other unlabeled compounds to confirm that they bind to the same target. nih.gov

Cellular Imaging: A fluorescently labeled probe can be used to visualize the subcellular localization of the target protein, providing further evidence of its identity and function. mdpi.com

These chemical biology approaches, enabled by versatile compounds like this compound, are crucial for advancing our understanding of drug action and for the development of new, more effective therapies. mdpi.com

Future Directions in N6 Acryloylibrutinib Research

Exploring Novel Biological Targets and Therapeutic Hypotheses

The defining feature of N6-Acryloylibrutinib is the presence of a second acryloyl group, a Michael acceptor capable of forming covalent bonds with nucleophilic residues on proteins. thermofisher.comlibretexts.orghoelzel-biotech.com This raises the intriguing possibility that this compound may interact with a different set of biological targets compared to its parent compound, Ibrutinib (B1684441). Future research should, therefore, focus on identifying these potential new targets.

A logical first step would be to perform chemoproteomic studies to map the full spectrum of proteins that are covalently modified by this compound in various cell lines. This could reveal whether the compound retains affinity for BTK and other kinases inhibited by Ibrutinib, or if the additional acryloyl group leads to novel interactions. rsc.org The discovery of unique targets could form the basis of new therapeutic hypotheses. For instance, if this compound is found to selectively bind to proteins involved in other disease pathways, it could be investigated as a lead compound for entirely new indications. theclinivex.com

Advancements in Synthetic Methodologies for Complex Analogues

To enable thorough biological evaluation, robust and efficient synthetic routes to this compound and its analogues are required. While general methods for the synthesis of Ibrutinib are established, specific methodologies for the selective and high-yield synthesis of this compound need to be developed. google.com This would involve exploring different protecting group strategies and coupling conditions to introduce the second acryloyl moiety onto the pyrazolopyrimidine core.

Furthermore, the development of synthetic strategies for a library of complex analogues of this compound would be highly valuable. This could include variations in the linker region, the phenoxyphenyl group, and the acryloyl group itself. Such a library would be instrumental in structure-activity relationship (SAR) studies to understand how chemical modifications affect target selectivity and biological activity.

Integration with Systems Biology Approaches for Comprehensive Pathway Analysis

Understanding the full biological impact of this compound requires a holistic, systems-level perspective. Future research should integrate data from proteomics, transcriptomics, and metabolomics to build a comprehensive picture of the cellular pathways modulated by this compound.

By treating cells with this compound and analyzing the resulting changes in the proteome and transcriptome, researchers could identify signaling pathways that are significantly perturbed. This could reveal off-target effects that are not apparent from simple binding assays. Furthermore, comparing the systems-level effects of this compound with those of Ibrutinib could help to delineate the specific consequences of the additional acryloyl group and provide a deeper understanding of its potential toxicity or novel therapeutic activities.

Development of Advanced Analytical Techniques for Trace Analysis and Metabolite Identification

As a known impurity of Ibrutinib, the ability to detect and quantify this compound at trace levels is crucial for quality control in pharmaceutical manufacturing. researchgate.netsynzeal.com Future research should focus on developing highly sensitive and specific analytical methods, such as advanced liquid chromatography-mass spectrometry (LC-MS) techniques, for this purpose. nih.govnih.gov This includes the synthesis and characterization of a certified this compound reference standard. aquigenbio.com

Moreover, it is important to investigate whether this compound is a metabolite of Ibrutinib in vivo. This would require the development of analytical methods capable of detecting and identifying it in biological matrices such as plasma and tissue samples. The identification of this compound as a metabolite would have significant implications for understanding the long-term safety profile of Ibrutinib.

Role in Mechanistic Understanding of Covalent Drug Action and Resistance Mechanisms

The study of this compound can provide valuable insights into the mechanisms of covalent drug action and resistance. Ibrutinib resistance is often mediated by mutations in the BTK active site, particularly at the Cys481 residue to which it covalently binds. ashpublications.orgashpublications.orgmdpi.com Investigating how this compound interacts with both wild-type and mutant forms of BTK could reveal alternative binding modes or covalent modification sites.

The presence of two reactive centers in this compound raises questions about its potential to overcome resistance. For example, it could potentially crosslink different parts of the protein or interact with an alternative nucleophile if the primary binding site is mutated. Studying the kinetics and structural basis of these interactions could inform the design of next-generation covalent inhibitors that are less susceptible to resistance. Furthermore, understanding the degradation pathways of Ibrutinib that may lead to the formation of reactive impurities like this compound is crucial for ensuring the stability and safety of the drug. acs.orgcuni.cz

Q & A

Basic Research Questions

Q. How can I formulate a focused research question about N6-AcryloylIbrutinib’s mechanism of action?

  • Methodology : Use frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate practical and academic alignment . Narrow the scope by specifying a biological pathway (e.g., "How does this compound inhibit Bruton’s tyrosine kinase phosphorylation in B-cell malignancies?"). Avoid broad inquiries like "What does this compound do?" by anchoring to molecular targets or disease models .

Q. What are best practices for conducting a literature review on this compound?

  • Methodology :

  • Use databases like PubMed or SciFinder to identify primary sources, prioritizing peer-reviewed journals over preprints .
  • Systematically categorize findings into pharmacological, toxicological, and clinical data, noting gaps (e.g., limited in vivo studies on metabolite stability) .
  • Critically assess contradictions (e.g., conflicting IC50 values across studies) by comparing experimental conditions (e.g., cell lines, assay protocols) .

Q. How should I design a preliminary in vitro study to evaluate this compound’s cytotoxicity?

  • Methodology :

  • Select cell lines relevant to the compound’s therapeutic area (e.g., chronic lymphocytic leukemia cells).
  • Include dose-response curves with at least five concentrations, triplicate replicates, and controls (vehicle and positive controls like Ibrutinib) .
  • Use standardized viability assays (e.g., MTT or Annexin V/PI staining) and document protocols for reproducibility .

Advanced Research Questions

Q. How can I resolve contradictions in pharmacokinetic data for this compound across studies?

  • Methodology :

  • Analyze variables such as administration routes (oral vs. intravenous), species differences (murine vs. human models), and analytical methods (LC-MS vs. ELISA) .
  • Perform meta-analyses using tools like PRISMA to quantify heterogeneity and identify confounding factors (e.g., plasma protein binding variations) .
  • Validate findings via independent replication in controlled settings, reporting uncertainties (e.g., ±15% confidence intervals) .

Q. What strategies are effective for integrating nonclinical and clinical data into a cohesive Investigator’s Brochure (IB) for this compound?

  • Methodology :

  • Structure the IB per ICH guidelines:
  • Nonclinical : Summarize pharmacokinetics (e.g., AUC, Cmax), toxicity thresholds (e.g., NOAEL), and species-specific metabolic pathways .
  • Clinical : Tabulate Phase I/II outcomes (e.g., adverse events, dose-limiting toxicities) with cross-references to primary literature .
  • Highlight translational relevance (e.g., extrapolating rodent toxicity data to human dosing schedules) .

Q. How do I design a blinded, randomized study to compare this compound with existing BTK inhibitors?

  • Methodology :

  • Define endpoints (e.g., progression-free survival, biomarker suppression) and stratification criteria (e.g., genetic mutations, prior therapies) .
  • Use adaptive trial designs to adjust dosing arms based on interim analyses, ensuring statistical power (e.g., ≥80% with α=0.05) .
  • Include mechanistic sub-studies (e.g., phosphoproteomics) to link efficacy to molecular targets .

Q. What analytical methods are recommended for characterizing this compound’s stability under varying storage conditions?

  • Methodology :

  • Conduct forced degradation studies (e.g., exposure to heat, light, humidity) followed by HPLC-UV or LC-MS to identify degradation products .
  • Quantify stability using Arrhenius kinetics to predict shelf-life, reporting degradation rates (%/month) at 25°C vs. 40°C .
  • Validate methods per ICH Q2(R1) guidelines for specificity, linearity, and precision .

Methodological Considerations

  • Data Analysis : Always report measurement uncertainties (e.g., SEM, SD) and use software like GraphPad Prism for statistical tests (ANOVA, t-tests) .
  • Ethics and Compliance : Obtain IRB approval for human-derived data and adhere to ARRIVE guidelines for animal studies .
  • Reproducibility : Publish raw datasets and code in repositories like Zenodo or Figshare, citing DOIs in methods sections .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.